1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-pyridin-3-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-22(21,14-2-1-3-15-12-14)19-10-8-17(9-11-19)6-7-18-5-4-16-13-18/h1-5,12-13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBFMLCIHZBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Sulfonylation of piperazine with pyridin-3-ylsulfonyl chloride represents the first critical step. This reaction typically proceeds under mild basic conditions to neutralize HCl byproducts.
Procedure :
- Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add pyridin-3-ylsulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir the mixture at room temperature for 12–24 hours.
- Quench with aqueous sodium bicarbonate, extract with DCM, and dry over magnesium sulfate.
- Purify via column chromatography (DCM/methanol 95:5) to isolate 4-(pyridin-3-ylsulfonyl)piperazine .
Key Data :
| Parameter | Value/Observation | Source Relevance |
|---|---|---|
| Yield | 65–75% (estimated) | Analogous to |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR | Consistent with |
This method mirrors sulfonylation techniques reported for arylpiperazine derivatives, where selectivity for monosubstitution is achieved by controlling stoichiometry.
Alkylation with 1-(2-Chloroethyl)imidazole
Synthesis of 1-(2-Chloroethyl)imidazole
The alkylating agent, 1-(2-chloroethyl)imidazole, is prepared via nucleophilic substitution:
Alkylation of 4-(Pyridin-3-ylsulfonyl)piperazine
Procedure :
- Combine 4-(pyridin-3-ylsulfonyl)piperazine (1.0 equiv), 1-(2-chloroethyl)imidazole (1.5 equiv), and potassium iodide (catalytic) in acetone.
- Reflux for 24–48 hours under nitrogen.
- Filter, concentrate, and purify via chromatography (chloroform/methanol 9:1) to isolate the target compound.
Key Data :
| Parameter | Value/Observation | Source Relevance |
|---|---|---|
| Yield | 50–60% (estimated) | Aligns with |
| Purification | Column chromatography | As in |
The use of potassium iodide enhances reactivity by generating a more electrophilic alkylating agent, a strategy validated in piperazine alkylations.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A one-pot approach eliminates intermediate isolation:
Solid-Phase Synthesis
Immobilizing piperazine on a resin enables stepwise functionalization, though this is more suited for combinatorial libraries than bulk synthesis.
Analytical Characterization
The final product is characterized using:
- $$ ^1H $$ NMR : Peaks for imidazole protons (δ 7.6–7.8 ppm), pyridyl protons (δ 8.1–8.5 ppm), and piperazine methylenes (δ 2.8–3.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 351.4 (calculated for C$${14}$$H$${17}$$N$$5$$O$$2$$S).
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).
Challenges and Optimization Opportunities
- Regioselectivity : Piperazine’s symmetry complicates monosubstitution. Using bulkier bases (e.g., DBU) or low temperatures may improve selectivity.
- Purification : Polar byproducts necessitate gradient elution in chromatography, as seen in.
- Yield Improvement : Microwave-assisted synthesis could reduce reaction times and improve yields, though this remains untested for this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in critical cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine . Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 12.5 | Induces apoptosis via p53 pathway |
| MCF-7 (Breast) | 15.3 | G0/G1 and G2/M cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Neuropharmacological Applications
The ability of This compound to cross the blood-brain barrier indicates its potential in treating neurological disorders. Preliminary studies have shown that it may modulate neurotransmitter systems, offering neuroprotective effects.
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Cancer Treatment : As noted, it shows promise as an anticancer agent.
- Neurological Disorders : Its neuroprotective properties could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, indicating a possible role in treating infections.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-2-ylsulfonyl)piperazine
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-4-ylsulfonyl)piperazine
Uniqueness
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine is unique due to the specific positioning of the sulfonyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an imidazole moiety, a piperazine ring, and a pyridine sulfonyl group. This combination of functional groups is thought to contribute to its diverse biological activities.
Pharmacological Activities
The biological activity of this compound has been explored in various contexts:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown inhibitory effects on cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. In vitro studies demonstrated that the compound could induce apoptosis and inhibit cell proliferation effectively .
2. Antimicrobial Activity
Similar compounds have been reported to possess antimicrobial properties. Studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
3. Antifungal Activity
Some derivatives of the compound have exhibited antifungal activity against pathogenic fungi, indicating a broader spectrum of antimicrobial action .
Structure-Activity Relationship (SAR)
The SAR analysis of the compound reveals that modifications in the imidazole and pyridine rings significantly influence its biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish the potency of the compound against specific targets.
| Functional Group | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH₃) | Increase anticancer activity |
| Electron-withdrawing groups (e.g., -NO₂) | Decrease antimicrobial activity |
Case Studies
Several studies have documented the biological effects of similar compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a series of piperazine derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds with a pyridine sulfonyl group showed enhanced efficacy compared to those without it, highlighting the importance of structural components in anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation, a library of piperazine-based compounds was screened for antibacterial properties against Gram-positive and Gram-negative bacteria. Several compounds demonstrated potent activity, suggesting that modifications in the imidazole ring could lead to novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine, and how can they be addressed methodologically?
- Synthesis Challenges :
- The compound contains multiple heterocyclic groups (imidazole, pyridine, piperazine) that require sequential functionalization. Imidazole and pyridine rings are sensitive to reaction conditions, particularly under acidic or high-temperature environments.
- Sulfonylation of the piperazine ring (e.g., introducing the pyridin-3-ylsulfonyl group) demands precise stoichiometry to avoid over-sulfonation or side reactions.
- Methodological Solutions :
- Use di(1H-imidazol-1-yl)methanethione as a thiourea precursor for controlled imidazole coupling, as demonstrated in analogous piperazine-thiourea syntheses .
- Employ reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) for purification to separate sulfonylated products from unreacted intermediates .
- Optimize reaction times and temperatures (e.g., 50–70°C in THF) to balance reactivity and stability of the imidazole moiety .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Characterization Workflow :
- NMR Analysis : Use and NMR (e.g., DMSO-d6) to verify proton environments of the imidazole (δ ~9.7 ppm for NH), pyridin-3-ylsulfonyl (δ ~8.1–8.2 ppm for pyridine protons), and piperazine (δ ~3.4–4.0 ppm for CH groups) .
- HRMS : Confirm molecular weight and formula via high-resolution mass spectrometry (e.g., Agilent Masshunter in positive ESI mode) with a calculated mass error <5 ppm .
- HPLC Retention Time : Validate purity using reversed-phase HPLC with a retention time benchmark (e.g., ~1.95 min under similar conditions to ) .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory bioactivity data in analogues of this compound?
- Case Example : If conflicting results arise in enzyme inhibition assays (e.g., phosphoglycerate dehydrogenase inhibition), consider:
- Batch Variability : Verify compound purity via LC/MS and NMR to rule out degradation products .
- Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) to account for protonation states of the pyridine and imidazole groups, which affect binding affinity .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to compare binding poses of active vs. inactive analogues, focusing on interactions with sulfonyl and piperazine moieties .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?
- Experimental Design :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC/MS. Key metabolites may result from oxidation of the imidazole ring or cleavage of the sulfonyl-piperazine bond .
- Stability Under Physiological pH : Test solubility and degradation in buffers (pH 2–8) to simulate gastrointestinal and systemic environments. Piperazine derivatives often show pH-dependent hydrolysis .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which commonly metabolize sulfonamide-containing compounds .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets lacking crystallographic data?
- Approach :
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, imidazole donor) using tools like Schrödinger’s Phase. Validate against known active analogues from and .
- Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., GPCRs) over 100 ns trajectories to assess stability of piperazine-mediated hydrogen bonds .
- QSAR Analysis : Build regression models using descriptors like polar surface area and LogP to correlate structural modifications (e.g., substituents on pyridine) with activity trends .
Methodological Considerations
Q. What precautions are critical for handling and storing this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Piperazine derivatives can cause skin/eye irritation .
- Storage : Store desiccated at -20°C under inert gas (N or Ar) to prevent hydrolysis of the sulfonyl group .
- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste (EPA/DOT guidelines) .
Q. How can researchers resolve discrepancies in solubility data reported for similar piperazine derivatives?
- Systematic Analysis :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (with 0.1% Tween-80) using nephelometry .
- pH-Solubility Profile : Measure solubility at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) to identify ionizable groups influencing dissolution .
- Co-solvency Studies : Combine PEG-400 or cyclodextrins to enhance aqueous solubility without altering stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
